molecular formula C6H11N3S B125938 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 151519-23-2

4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B125938
CAS No.: 151519-23-2
M. Wt: 157.24 g/mol
InChI Key: VASORQSEVCDPBL-UHFFFAOYSA-N
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Description

4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (IPMTT) is a small molecule that has been studied for its potential applications in various scientific research fields. IPMTT is a unique molecule due to its ability to form stable thiolate anions, which can be used to form covalent bonds. This property makes IPMTT a versatile and attractive molecule for use in various scientific research applications.

Scientific Research Applications

Synthesis of Triazolo-Thiadiazoles

A new series of 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized from methyl 4-isopropylbenzoate through a four-step process. This included the formation of 4-amino-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol as a key intermediate. These compounds, particularly 5a, 5c, 5h, and 5i, exhibited significant antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Corrosion Inhibition

Protection of Copper in Saline Environments

The compound 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) was synthesized and characterized, demonstrating over 94% corrosion inhibition efficiency for copper in a 3.5% NaCl solution. This was achieved at a concentration of 0.5 mmol L−1, showing AMTT's potential as an effective corrosion inhibitor due to its chemical adsorption properties (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

Synthesis and Chemical Properties

Synthesis of Triazole Derivatives

A study focused on the synthesis and physicochemical properties of derivatives of 1,2,4-triazole, including 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols. The research emphasized the significance of these compounds in pharmaceutical science due to their high efficiency and low toxicity. This work contributes to the ongoing development of new compounds with predicted biological activity (Kravchenko, Panasenko, & Knysh, 2018).

Insecticidal Activity

Development of Tetrazole-Linked Triazole Derivatives

A series of tetrazole-linked triazole derivatives were prepared, showcasing significant insecticidal activity against Plodia interpunctella. This indicates the potential of such compounds in agricultural applications, particularly in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).

Synergistic Corrosion Inhibition

Enhanced Corrosion Inhibition for Steel

A study demonstrated the synergistic effect of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, along with polycarboxylate and citrate ions, in inhibiting corrosion of C1010 steel in a cooling water system. This mixture formulation significantly improved inhibition efficiency and prevented scale deposition, showcasing a promising approach to corrosion protection in industrial water systems (Tansug, 2017).

Properties

IUPAC Name

3-methyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)9-5(3)7-8-6(9)10/h4H,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASORQSEVCDPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151519-23-2
Record name 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
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